p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
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Overview
Description
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S and a molecular weight of 340.35318 g/mol . This compound is characterized by the presence of a diazo group, a sulphonate group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a sulphonate ester. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo group .
Industrial Production Methods: : Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-1-oxo-2-diazonaphthalene-5-sulfonic acid 4-methylphenyl ester
- 5,6-Dihydro-5-oxo-6-diazonaphthalene-1-sulfonic acid 4-methylphenyl ester
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid 4-methylphenyl ester
Uniqueness: : p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
80370-33-8 |
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Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChI Key |
IYVXYACGWZOENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
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